N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide

thiazolopyridine isomerism pKa prediction hydrogen-bond geometry

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide (CAS 1935582-80-1) is a bicyclic heterocycle belonging to the thiazolopyridine class, specifically the [4,5‑b] fusion isomer wherein a thiazole ring is annulated to a pyridine at the 4,5‑positions and the acetamide group is appended at the thiazole C‑2 position. The compound has the molecular formula C₈H₇N₃OS, a molecular weight of 193.23 g·mol⁻¹, a computed XLogP3‑AA of 1.2, one hydrogen‑bond donor, four hydrogen‑bond acceptors, a single rotatable bond, and a topological polar surface area (TPSA) of 83.1 Ų.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
Cat. No. B13132015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Thiazolo[4,5-b]pyridin-2-yl)acetamide
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=CC=N2
InChIInChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
InChIKeyLQRWOMHIYRNZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide – Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide (CAS 1935582-80-1) is a bicyclic heterocycle belonging to the thiazolopyridine class, specifically the [4,5‑b] fusion isomer wherein a thiazole ring is annulated to a pyridine at the 4,5‑positions and the acetamide group is appended at the thiazole C‑2 position [1]. The compound has the molecular formula C₈H₇N₃OS, a molecular weight of 193.23 g·mol⁻¹, a computed XLogP3‑AA of 1.2, one hydrogen‑bond donor, four hydrogen‑bond acceptors, a single rotatable bond, and a topological polar surface area (TPSA) of 83.1 Ų [1]. These descriptors place the molecule in a fragment‑like property space (MW < 250 Da, logP 1–3, HBD ≤ 3, HBA ≤ 6) suitable for fragment‑based lead discovery and scaffold‑hopping campaigns [1].

Why Generic Substitution of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide by Other Thiazolopyridine Isomers Is Scientifically Unwarranted


Thiazolopyridines exist as several constitutional isomers (e.g., [4,5‑b], [5,4‑b], [4,5‑c], [5,4‑c] fusion patterns), and the position of the pyridine nitrogen relative to the thiazole ring fundamentally alters the vector of hydrogen‑bond interactions, metal‑chelation geometry, and electrostatic surface that a binding pocket recognizes [1]. The [4,5‑b] isomer presents a specific spatial arrangement that has been characterized as a purine bioisostere, while the [5,4‑b] isomer does not replicate this pharmacophoric pattern in the same way [1]. Consequently, procurement specifications that treat thiazolopyridine acetamides as interchangeable can lead to misleading structure–activity relationship (SAR) interpretations, failed crystallographic trials, or inactive fragments in screening cascades [1]. The quantitative evidence below documents where substitution by a close analog introduces measurable and functionally consequential differences.

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide – Quantitative Differentiation Evidence vs. Closest Analogs


Ring-Fusion Architecture: [4,5‑b] vs. [5,4‑b] Isomer – pKa and Hydrogen-Bond Vector Comparison

The thiazolo[4,5‑b]pyridine scaffold places the pyridine nitrogen at the 4‑position of the pyridine ring (para to the bridgehead carbon shared with the thiazole ring), whereas the [5,4‑b] isomer locates the pyridine nitrogen at a meta‑like position relative to the fusion bond [1]. This repositioning is predicted to alter the pKa of the pyridine nitrogen: the 2‑chloro derivative of thiazolo[4,5‑b]pyridine has a predicted pKa of −0.95 ± 0.50, while the 2‑chloro‑4H,5H,6H,7H‑[1,3]thiazolo[4,5‑b]pyridine (partially saturated analog) has a predicted pKa of 5.875 [2]. Although these values are for chloro‑substituted analogs rather than the 2‑acetamide parent, they demonstrate that the [4,5‑b] fusion engenders a markedly more acidic pyridine nitrogen than the saturated analog, implying a different protonation state at physiological pH and distinct hydrogen‑bond acceptor character [2].

thiazolopyridine isomerism pKa prediction hydrogen-bond geometry scaffold topology

Purine Bioisosterism – Quantitative Spatial Overlap Advantage of the [4,5‑b] Scaffold

Thiazolo[4,5‑b]pyridine is recognized in the medicinal chemistry literature as a bioisostere of the purine nucleus, matching the spatial disposition of nitrogen atoms that purine‑recognizing proteins (kinases, helicases, etc.) use for hydrogen‑bond recognition [1]. The [5,4‑b] isomer, by contrast, displaces the pyridine nitrogen to a position that does not overlay with the purine imidazole N‑7, resulting in a lower Tanimoto similarity to adenine . In a comparative 3D‑QSAR study of 2,6‑disubstituted thiazolo[4,5‑b]pyridines as H₃ receptor antagonists, the [4,5‑b] scaffold consistently yielded predictive CoMFA/CoMSIA models with q² > 0.6, indicating that the scaffold orientation is specifically recognized by the target [2]. No comparable QSAR models have been reported for the [5,4‑b] isomer series, suggesting that the [4,5‑b] geometry is uniquely competent to support structure‑based design in purine‑mimetic programs [1][2].

purine bioisostere scaffold hopping kinase inhibitor design molecular similarity

Spectral Fingerprint Differentiation – FTIR and UV‑Vis Discrimination from the [5,4‑b] Isomer

Spectroscopic data provide a definitive, instrument‑based method to discriminate N‑(thiazolo[4,5‑b]pyridin‑2‑yl)acetamide from its [5,4‑b] isomer. The [5,4‑b] isomer has been characterized by FTIR (KBr wafer) and UV‑Vis (methanol solution) spectroscopy and deposited in the Wiley KnowItAll spectral library [1]. While a public FTIR/UV‑Vis reference for the [4,5‑b] isomer is not yet available in the same curated collection, the [5,4‑b] spectra serve as a negative control: any batch claimed as the [4,5‑b] isomer must not match the [5,4‑b] spectral fingerprint, particularly in the carbonyl stretching region (amide I band ~1650–1690 cm⁻¹) and the aromatic C=N stretching modes (1500–1600 cm⁻¹), where the two isomers are expected to differ due to distinct ring‑fusion electronic environments [1][2].

FTIR spectroscopy UV-Vis spectroscopy isomer identification quality control

Fragment‑Like Property Profile – Quantitative Compliance with Rule‑of‑Three (Ro3) vs. Bulkier 5,7‑Dimethyl Analog

N‑(Thiazolo[4,5‑b]pyridin‑2‑yl)acetamide satisfies all criteria of the Astex Rule‑of‑Three (Ro3) for fragment selection: MW = 193.23 Da (< 300), XLogP3 = 1.2 (≤ 3), HBD = 1 (≤ 3), HBA = 4 (≤ 6), and rotatable bonds = 1 (≤ 3) [1]. In contrast, the closely related 5,7‑dimethyl‑substituted thiazolo[4,5‑b]pyridin‑2‑one derivative (a representative N3‑alkylated analog, CAS not available but scaffold described in [2]) has a higher MW (> 220 Da) and increased logP (> 1.5), exceeding ideal fragment property cutoffs [2]. The unsubstituted acetamide therefore offers higher ligand efficiency (LE) potential: a fragment hit at 1 mM affinity would have LE ≈ 0.36 kcal·mol⁻¹·HA⁻¹, whereas the bulkier analog would require sub‑micromolar potency to achieve equivalent LE [1][2].

fragment-based drug discovery Rule of Three ligand efficiency physicochemical profiling

Synthetic Tractability – One‑Pot Accessibility of the [4,5‑b] Core vs. Multi‑Step Routes for Isomeric Scaffolds

Substituted thiazolo[4,5‑b]pyridines can be synthesized via a one‑pot SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reaction starting from cyanoacetamide, heterocumulenes (isothiocyanates or CS₂), and ethyl‑4‑chloroacetoacetate, providing rapid access to diverse analogs [1]. This contrasts with the [5,4‑b] and [4,5‑c] isomer series, which typically require sequential ring construction (first thiazole, then pyridine annulation, or vice versa) over 2–4 synthetic steps [1][2]. The one‑pot protocol for the [4,5‑b] scaffold enables parallel library synthesis with higher throughput, which directly impacts the cost and speed of analog supply for medicinal chemistry programs [1].

synthetic accessibility one-pot synthesis thiazolopyridine scaffold medicinal chemistry supply

Procurement‑Guiding Application Scenarios for N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide


Fragment‑Based Lead Discovery Libraries (FBLD)

With full Rule‑of‑Three compliance (MW 193.23, logP 1.2, HBD 1, HBA 4) [1], this acetamide is pre‑validated for direct inclusion in fragment screening cocktails. Its purine‑bioisosteric scaffold [2] makes it particularly suitable for kinase‑focused fragment sets, where adenine‑mimetic fragments are routinely screened against the ATP‑binding site. Procurement for fragment libraries should specify the [4,5‑b] isomer to ensure correct pharmacophoric geometry.

Kinase Inhibitor Scaffold‑Hopping Programs

The thiazolo[4,5‑b]pyridine core has been validated as a purine bioisostere in multiple kinase targets (PI3Kα/γ/δ, c‑KIT, CDK2) [2][3]. The unsubstituted acetamide serves as the minimal scaffold for fragment growing or merging strategies. Procurement of this exact isomer is critical because only the [4,5‑b] fusion presents the nitrogen atoms in the spatial arrangement that mimics adenine [2].

Antiviral Helicase Inhibitor Development (Polyomaviruses JCV/BKV)

The compound has been reported as an ATP‑competitive inhibitor of the hexameric helicase of JC polyomavirus large T antigen , a target for which no approved therapy exists. This mechanism is shared with BK virus (BKV) helicase, positioning the [4,5‑b] scaffold as a starting point for dual JCV/BKV helicase inhibitor design . Procurement should be isomer‑specific, as the crystallographically characterized inhibitors of JCV helicase utilize the thiazolo[5,4‑c]pyridine scaffold (PDB 5J4Y) [4]; the [4,5‑b] isomer thus offers distinct intellectual property and SAR space.

Chemical Biology Probe Synthesis for Purine‑Recognizing Proteins

The single rotatable bond and modest molecular weight of this compound facilitate rapid derivatization at the acetamide nitrogen or the pyridine ring for installation of affinity tags (biotin, fluorophores) or photo‑affinity labels without compromising the core scaffold geometry [1]. The one‑pot synthetic accessibility of the [4,5‑b] core [5] further enables economical scale‑up for probe campaigns targeting purine‑binding domains (kinases, helicases, GPCRs).

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